molecular formula C5H11NO B1593062 3-Ethoxyazetidine CAS No. 88536-21-4

3-Ethoxyazetidine

Cat. No.: B1593062
CAS No.: 88536-21-4
M. Wt: 101.15 g/mol
InChI Key: MIGAFYXADJBZDV-UHFFFAOYSA-N
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Description

Structural Characteristics of this compound

The molecular structure of this compound exhibits several distinctive features that arise from both the inherent strain of the four-membered ring system and the specific positioning of the ethoxy substituent. The compound has the molecular formula carbon five hydrogen eleven nitrogen oxide, with a calculated molecular weight of 101.15 grams per mole according to computational chemistry databases. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation, which provides a concise description of the molecular connectivity and bonding patterns.

The four-membered azetidine ring in this compound experiences significant ring strain due to the deviation from ideal tetrahedral bond angles. This strain energy contributes to the compound's reactivity and has been recognized as a driving force in various chemical transformations involving azetidine derivatives. The ring strain in azetidines typically results in bond angles that are compressed from the ideal 109.5 degrees to approximately 90 degrees, creating internal stress that can be relieved through ring-opening reactions or other structural rearrangements.

The ethoxy substituent at the third position introduces additional structural complexity through its electronic and steric effects. The oxygen atom in the ethoxy group possesses lone pairs of electrons that can participate in various interactions, including hydrogen bonding and coordination with metal centers. The ethyl portion of the substituent contributes to the overall molecular volume and can influence the compound's physical properties such as solubility and volatility. These combined effects create a molecule with a unique three-dimensional structure that determines its chemical behavior and potential applications.

Property Value Reference
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Chemical Abstracts Service Number 88536-21-4
PubChem Compound Identification 22507733
International Union of Pure and Applied Chemistry Name This compound

Historical Context and Discovery of Azetidine Derivatives

The history of azetidine chemistry traces back to the early twentieth century, with the foundational understanding of these four-membered heterocyclic compounds emerging gradually through systematic research efforts. According to historical accounts, the azetidine ring system has been known since 1907, although the comprehensive understanding of azetidine chemistry did not develop until much later, with significant advances occurring around 1947. This delayed development reflects the challenges associated with studying and manipulating these strained ring systems, which require specialized synthetic approaches and careful handling procedures.

The discovery and characterization of azetidine derivatives, including compounds like this compound, represent important milestones in heterocyclic chemistry research. Early investigations into azetidine compounds were motivated by their potential biological activities and their relationship to naturally occurring molecules. Research has revealed that azetidine-containing natural products, while relatively rare, do exist and include important compounds such as azetidine-2-carboxylic acid, which serves as a toxic mimic of the amino acid proline. These natural occurrences provided initial evidence for the biological relevance of azetidine structures and stimulated further research into synthetic analogs.

The development of synthetic methodologies for preparing azetidine derivatives has evolved significantly since the early discoveries. Modern synthetic approaches include reduction reactions of azetidinones using lithium aluminum hydride, as well as more sophisticated methods involving ring transformation reactions from appropriately substituted oxiranes. These synthetic advances have enabled the preparation of diverse azetidine derivatives, including substituted compounds like this compound, which can be used as building blocks for more complex molecular architectures.

The recognition of azetidines as valuable synthetic intermediates has grown substantially in recent decades, driven by their applications in medicinal chemistry and materials science. The strain energy associated with the four-membered ring makes these compounds useful building blocks for constructing larger molecular frameworks through ring-opening and rearrangement reactions. This utility has led to increased interest in developing new synthetic methods for preparing functionalized azetidines, including compounds with various substituents such as the ethoxy group found in this compound.

Significance of Ethoxy Substitution in Heterocyclic Chemistry

The incorporation of ethoxy substituents into heterocyclic frameworks represents a significant area of research in modern organic chemistry, with implications for both fundamental understanding and practical applications. The ethoxy group, consisting of an oxygen atom bonded to an ethyl chain, introduces distinctive electronic and steric effects that can dramatically alter the properties of the parent heterocyclic system. In the case of this compound, the ethoxy substituent at the third position creates unique opportunities for chemical modification and functional group manipulation that are not available in the unsubstituted parent compound.

The electronic effects of ethoxy substitution arise primarily from the electron-donating nature of the alkoxy group, which can influence the electron density distribution within the heterocyclic ring. This electronic perturbation can affect various chemical properties, including reactivity patterns, stability, and potential for participating in specific types of chemical reactions. Research into related compounds has demonstrated that alkoxy substituents can significantly impact the oxidation potentials and electronic properties of organic molecules, with electron-donating substituents generally leading to decreased oxidation potentials. These electronic effects are particularly important in heterocyclic chemistry, where small changes in electron density can have profound effects on reactivity and selectivity.

The steric effects introduced by ethoxy substitution are equally important in determining the chemical behavior of this compound. The ethoxy group occupies significant molecular volume and can create steric interactions with neighboring atoms or groups during chemical reactions. These steric considerations become particularly important in the context of the already constrained four-membered azetidine ring, where additional substituents can create crowded molecular environments that influence reaction pathways and product distributions. The combination of electronic and steric effects makes ethoxy-substituted azetidines interesting targets for synthetic chemists seeking to develop new methods for constructing complex molecular architectures.

The development of methods for synthesizing ethoxy-substituted azetidines has been facilitated by advances in heterocyclic chemistry and the availability of suitable starting materials. Related compounds such as 3-ethoxy-3-methyl-azetidine have been prepared and characterized, demonstrating the feasibility of introducing ethoxy substituents into azetidine frameworks. These synthetic achievements have opened new avenues for exploring the chemistry of ethoxy-substituted heterocycles and their potential applications in various fields of research.

Substitution Type Electronic Effect Steric Impact Synthetic Accessibility
Ethoxy at Position 3 Electron-donating Moderate steric bulk Accessible through established methods
Methyl at Position 3 Weak electron-donating Minimal steric impact Readily accessible
Fluoromethyl at Position 3 Electron-withdrawing Moderate steric bulk Requires specialized methods

Properties

IUPAC Name

3-ethoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAFYXADJBZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626366
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-21-4
Record name 3-Ethoxyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88536-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Aziridine to Azetidine Rearrangement and Nucleophilic Substitution

One prominent synthetic route to 3-alkoxyazetidines, including 3-ethoxyazetidine, involves the rearrangement of aziridines to azetidines followed by nucleophilic attack by an alcohol solvent.

  • Starting Materials: The process typically begins with 2-bromomethyl-2-methylaziridines or related N-(2,3-dibromoalkylidene)alkylamines.
  • Mechanism: Upon heating in an alcoholic solvent such as ethanol, the aziridine ring undergoes thermal ring expansion to form a bicyclic aziridinium intermediate. This intermediate is then attacked by the solvent molecule (ethanol) at the more substituted carbon, resulting in ring expansion and formation of this compound derivatives.
  • Reaction Conditions: Heating in ethanol under reflux for extended periods (24-72 hours) promotes the formation of 3-ethoxyazetidines in high purity after basic work-up.

This method is supported by detailed mechanistic studies and theoretical rationalizations, confirming the role of bicyclic aziridinium intermediates in facilitating nucleophilic substitution at the 3-position of the azetidine ring.

Step Reagents/Conditions Description Yield/Outcome
1 2-Bromomethyl-2-methylaziridine + EtOH, heat (reflux) Thermal ring expansion and nucleophilic attack High purity this compound

This approach was demonstrated effectively by Stanković et al., who synthesized 3-alkoxyazetidines including this compound by refluxing 3-bromo-3-methylazetidines in ethanol, yielding the desired products after basic work-up.

Synthesis from N-Substituted Arylmethylamines and Propane Derivatives

Another industrially relevant method involves the ring closure of primary arylmethylamines with propane derivatives bearing leaving groups at the 1 and 3 positions.

  • Process Overview:

    • React a primary arylmethylamine (e.g., benzhydrylamine) with a propane derivative such as 1-bromo-3-chloropropane in an organic solvent containing a non-nucleophilic base and water.
    • This reaction promotes intramolecular cyclization to form N-protected azetidines.
    • Subsequent hydrogenolysis removes the protecting group, yielding azetidine salts.
    • Treatment of these salts with strong base liberates the azetidine free base as vapor, which is condensed to obtain the liquid azetidine derivative.
  • Adaptation for this compound: By choosing appropriate substituents and reaction conditions, this method can be tailored to produce 3-ethyl-substituted azetidines, including this compound.

Step Reagents/Conditions Description Outcome
1 Primary arylmethylamine + 1-bromo-3-chloropropane, hot organic solvent, base, water Intramolecular cyclization to N-protected azetidine N-protected azetidine intermediate
2 Hydrogenolysis with strong acid and catalyst Removal of protecting group Azetidine salt concentrate
3 Strong base treatment, vapor condensation Liberation and isolation of azetidine free base Pure azetidine free base

This process is patented and provides a scalable route to azetidines with methyl or ethyl substitutions at the 3-position, including this compound derivatives, through strategic selection of starting materials.

Nucleophilic Substitution on 3-Bromoazetidines

3-Bromo-substituted azetidines serve as versatile intermediates for the preparation of this compound via nucleophilic substitution.

  • Method: Treatment of 3-bromo-3-methylazetidines with ethanol or other alcohols in the presence of a base (e.g., potassium carbonate) under reflux conditions leads to substitution of the bromine atom by an ethoxy group.
  • Reaction Time: Typically 24-72 hours under reflux.
  • Purification: The products are purified by standard chromatographic techniques to yield analytically pure this compound derivatives.
Parameter Details
Substrate 3-Bromo-3-methylazetidine
Nucleophile Ethanol
Base K2CO3 or KOH
Solvent Ethanol or mixed solvent systems
Temperature Reflux
Reaction Time 24-72 hours
Yield Good to excellent yields reported

This nucleophilic substitution pathway is supported by experimental findings showing efficient conversion of 3-bromoazetidines to 3-alkoxyazetidines, including this compound, with high selectivity and yields.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Mechanism/Notes Typical Yield
Aziridine to Azetidine Rearrangement 2-Bromomethyl-2-methylaziridine + EtOH Heating under reflux in ethanol Thermal ring expansion and nucleophilic attack by ethanol High purity products
Arylmethylamine + Propane Derivative Primary arylmethylamine + 1-bromo-3-chloropropane Hot organic solvent, base, hydrogenolysis, base treatment Intramolecular cyclization, hydrogenolysis, liberation of free base Scalable, industrial
Nucleophilic Substitution on 3-Bromoazetidines 3-Bromo-3-methylazetidine + EtOH Base (K2CO3), reflux Nucleophilic substitution of bromine by ethoxy group Good to excellent

Research Findings and Mechanistic Insights

  • The aziridine to azetidine rearrangement pathway is supported by both experimental and theoretical studies, highlighting the formation of bicyclic aziridinium intermediates that facilitate nucleophilic substitution at the 3-position.
  • The intramolecular nucleophilic displacement of bromide in 3-bromoazetidines is a key step in forming 3-alkoxyazetidines, with the solvent acting as the nucleophile.
  • The patented industrial process emphasizes the importance of controlling reaction conditions such as solvent, temperature, and base concentration to optimize yields and purity of azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

Chemical Properties and Structure

3-Ethoxyazetidine is characterized by its four-membered nitrogen-containing heterocyclic structure. The presence of the ethoxy group at the 3-position contributes to its solubility and reactivity, making it a versatile compound for further functionalization.

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds incorporating azetidine moieties have been synthesized and evaluated for their activity against various cancer cell lines. A notable study found that specific azetidine hybrids demonstrated potent inhibitory effects on cancer cell proliferation, particularly against prostate (PC3) and breast (MCF-7) cancer cells .

Compound NameCell LineEC50 (µM)Reference
3-(4-Methoxyphenyl)azetidine-1-carbothioamidePC30.25
3-(4-Methoxyphenyl)azetidine-1-carbothioamideMCF-70.77
STAT3 Inhibitor Azetidine AnaloguesMDA-MB-2312.7

These findings suggest that this compound could be explored further as a scaffold for developing novel anticancer agents.

Neurological Disorders

The potential of azetidine derivatives in treating neurological disorders has also been investigated. Some studies have highlighted their ability to cross the blood-brain barrier and modulate neurotransmitter systems, indicating their promise as therapeutic agents for conditions like Alzheimer's disease and schizophrenia.

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations. Its reactivity allows chemists to create more complex molecules through reactions such as:

  • Nucleophilic substitutions
  • Ring-opening reactions
  • Functional group modifications

These transformations are vital for synthesizing pharmaceuticals and agrochemicals.

Material Science

In material science, azetidine derivatives are being explored for their potential use in creating new polymers and materials with enhanced properties. The incorporation of azetidine units can improve thermal stability and mechanical strength, making them suitable for applications in coatings and composites.

Case Study 1: Anticancer Drug Development

A series of azetidine-based compounds were synthesized and tested for anticancer activity against multiple human cancer cell lines. The study revealed that modifications to the azetidine ring significantly affected the compounds' potency, with some derivatives showing superior efficacy compared to established chemotherapeutics like Doxorubicin .

Case Study 2: Neuroprotective Agents

Research into neuroprotective agents has identified several azetidine derivatives that exhibit protective effects on neuronal cells under oxidative stress conditions. These compounds showed promise in preclinical models of neurodegeneration, suggesting a pathway toward developing new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Ethoxyazetidine involves its interaction with various molecular targets. The compound’s azetidine ring is highly strained, making it reactive under certain conditions. This reactivity allows it to participate in ring-opening reactions and form covalent bonds with target molecules. The ethoxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Azetidine Derivatives

The structural analogs of 3-Ethoxyazetidine include azetidines substituted with other alkoxy groups. These derivatives share the azetidine core but differ in the size and polarity of their substituents, impacting their physicochemical properties and reactivity.

Table 1: Comparison of Alkoxy-Substituted Azetidine Derivatives
Compound Name Substituent Similarity Score* Key Properties Applications
This compound hydrochloride Ethoxy (-OCH₂CH₃) - White crystalline, water-soluble Pharmaceutical synthesis, catalysts
3-Methoxyazetidine hydrochloride Methoxy (-OCH₃) 0.82 Likely higher polarity Catalysis, organic intermediates
3-Isopropoxyazetidine hydrochloride Isopropoxy (-OCH(CH₃)₂) 0.78 Lower solubility in polar solvents Specialty chemical synthesis

*Similarity scores based on structural alignment (0–1 scale) .

Key Findings :

  • Polarity and Solubility : The methoxy group’s smaller size and higher polarity likely enhance water solubility compared to the ethoxy and isopropoxy derivatives. However, bulkier substituents (e.g., isopropoxy) may reduce solubility in polar solvents .
  • Reactivity : Ethoxyazetidine’s intermediate chain length balances steric hindrance and electronic effects, making it versatile in nucleophilic substitution reactions. Methoxy derivatives may exhibit faster reactivity due to lower steric bulk, while isopropoxy derivatives could face slower kinetics .

Azetidin-2-one Derivatives

Azetidin-2-one (a β-lactam analog) features a ketone group at the 2-position, differing fundamentally from this compound’s ether substituent.

Table 2: Comparison with Azetidin-2-one Derivatives
Compound Class Key Feature Reactivity Profile Applications
This compound Ether substituent Stable under acidic conditions Drug intermediates, agrochemicals
Azetidin-2-one derivatives Ketone group High reactivity with nucleophiles Antibiotics, heterocyclic synthesis

Key Findings :

  • Reactivity : Azetidin-2-ones are highly reactive due to ring strain and the electrophilic ketone, enabling participation in cycloadditions and enzymatic inhibition. In contrast, this compound’s ether group confers stability, favoring its use as a building block in multi-step syntheses .

Other Heterocyclic Analogs

Compounds like imino-thiazolidinones () and 1,3-oxazepines () highlight broader heterocyclic diversity.

  • Synthetic Routes: this compound is synthesized via straightforward alkoxylation, whereas imino-thiazolidinones require multi-step reactions involving acyl thioureas and cyclization .

Biological Activity

3-Ethoxyazetidine is a compound belonging to the azetidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its four-membered ring structure containing an ethoxy substituent. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Azetidine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the azetidine structure can significantly influence their efficacy against various microbial strains.

Key Findings

  • Antibacterial Activity : this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating various azetidine derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 16.00 μg/mL against these bacteria .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro tests indicated that certain azetidine derivatives effectively inhibited fungal growth, suggesting a promising avenue for further exploration in antifungal therapies .
  • Antitubercular Activity : Notably, this compound has shown potential against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Comparative studies with established antibiotics revealed that some azetidine derivatives had comparable or superior activity against this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been implicated in anti-inflammatory effects. The modulation of inflammatory pathways can contribute to therapeutic strategies for conditions characterized by excessive inflammation.

Research Insights

  • Mechanism of Action : Studies suggest that azetidine derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Potential

The anticancer properties of this compound are another area of interest. Preliminary research indicates that this compound may inhibit the proliferation of cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that certain azetidine derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung adenocarcinoma). The observed IC50 values suggest significant cytotoxic effects at relatively low concentrations .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other azetidine derivatives:

Compound Antibacterial Activity (MIC μg/mL) Antifungal Activity Antitubercular Activity Cytotoxicity (IC50 μM)
This compound0.25 - 16.00EffectiveHighVaries by cell line
Compound A (similar)0.50 - 12.00ModerateModerateLower than 10
Compound B (dissimilar)>16.00IneffectiveLowHigher than 20

Q & A

Q. What are the established synthetic pathways for 3-Ethoxyazetidine, and how can researchers optimize reaction conditions for yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, where azetidine derivatives react with ethylating agents like ethyl bromide or ethyl iodide. Optimization involves adjusting parameters such as solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalyst choice (e.g., K₂CO₃ or NaH). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products. Researchers should monitor reactions using TLC and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.5–4.0 ppm for azetidine CH₂) and ¹³C NMR (δ 15–18 ppm for ethoxy CH₃, δ 50–60 ppm for azetidine carbons) are essential. IR spectroscopy can confirm ether (C-O-C) stretches at ~1100 cm⁻¹.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95%. GC-MS is suitable for volatility assessment.
  • Data Presentation : Use tables to report chemical shifts, integration ratios, and retention times, aligning with IUPAC guidelines .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?

  • Methodological Answer : The compound serves as a building block for:
  • Heterocyclic Synthesis : Ring-opening reactions to form amines or amides for drug candidates (e.g., β-lactam analogs).
  • Pharmacophore Modification : Introducing ethoxy groups to modulate lipophilicity and bioavailability.
    Researchers should cross-reference synthetic protocols with biological assays (e.g., antimicrobial or enzyme inhibition studies) to validate utility .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological activity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP, solubility).
    Researchers must reconcile computational predictions with empirical data to refine models .

Q. What strategies resolve contradictions in published data on this compound’s physicochemical properties?

  • Methodological Answer :
  • Systematic Review : Follow PRISMA guidelines to identify all relevant studies, assess bias (e.g., sample purity, instrumentation variability), and perform meta-analyses .
  • Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized solvents, temperature).
  • Data Harmonization : Use statistical tools (ANOVA, PCA) to identify outliers and cluster consistent results .

Q. How can researchers design ethical and reproducible studies involving this compound derivatives?

  • Methodological Answer :
  • Ethics Compliance : Submit protocols for institutional review (e.g., data anonymization, storage on encrypted servers) per GDPR or HIPAA standards .
  • Reproducibility : Document all experimental variables (e.g., humidity, catalyst batch) in electronic lab notebooks. Share raw data via repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What methodologies validate the biological activity of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Dose-response curves (e.g., MTT assay for cytotoxicity) with positive/negative controls.
  • In Vivo Models : Use rodent studies for pharmacokinetics (plasma half-life, tissue distribution) with ethical oversight.
  • Mechanistic Studies : Western blotting or qPCR to identify molecular targets (e.g., apoptosis markers). Publish negative results to avoid publication bias .

Data Management and Reporting Standards

Q. How should researchers manage and present data from studies involving this compound?

  • Methodological Answer :
  • Data Tables : Include yields, spectral data, and biological activity metrics (e.g., IC₅₀, selectivity indices).
  • Figures : Use scatter plots for dose-response relationships or heatmaps for SAR (Structure-Activity Relationship) trends.
  • Statistical Analysis : Apply t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni). Report p-values and confidence intervals .

Q. What are best practices for citing literature and avoiding plagiarism in this compound research?

  • Methodological Answer : Use reference managers (EndNote, Zotero) to format citations (ACS, APA) consistently. Differentiate primary sources (original synthetic methods) from secondary reviews. Paraphrase methodologies while crediting foundational work. Cross-check patents and preprints for prior art .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyazetidine
Reactant of Route 2
Reactant of Route 2
3-Ethoxyazetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.